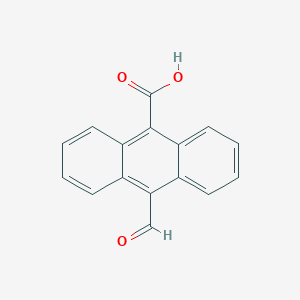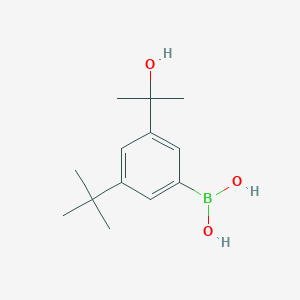
(3-(tert-Butyl)-5-(2-hydroxypropan-2-yl)phenyl)boronic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(3-(tert-Butyl)-5-(2-hydroxypropan-2-yl)phenyl)boronic acid is an organic compound that belongs to the class of boronic acids. Boronic acids are known for their versatility in organic synthesis, particularly in the formation of carbon-carbon bonds. This compound is characterized by the presence of a boronic acid group attached to a phenyl ring, which is further substituted with a tert-butyl group and a hydroxypropan-2-yl group.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (3-(tert-Butyl)-5-(2-hydroxypropan-2-yl)phenyl)boronic acid typically involves the following steps:
Formation of the Phenyl Ring: The phenyl ring is synthesized through a series of reactions, including Friedel-Crafts alkylation and subsequent functional group modifications.
Introduction of the Boronic Acid Group: The boronic acid group is introduced via a borylation reaction, often using reagents such as bis(pinacolato)diboron in the presence of a palladium catalyst.
Substitution with tert-Butyl and Hydroxypropan-2-yl Groups: The tert-butyl and hydroxypropan-2-yl groups are introduced through selective alkylation and hydroxylation reactions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Key steps include:
Catalyst Selection: Use of efficient catalysts to enhance reaction rates and selectivity.
Purification: Techniques such as crystallization and chromatography are employed to purify the final product.
化学反応の分析
Types of Reactions
(3-(tert-Butyl)-5-(2-hydroxypropan-2-yl)phenyl)boronic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding boronic esters or acids.
Reduction: Reduction reactions can convert the boronic acid group to a borane or other reduced forms.
Substitution: The phenyl ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate are commonly used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.
Substitution: Conditions vary depending on the type of substitution, but common reagents include halogens, alkyl halides, and nucleophiles.
Major Products Formed
Oxidation: Boronic esters or acids.
Reduction: Boranes or other reduced boron-containing compounds.
Substitution: Substituted phenyl derivatives with various functional groups.
科学的研究の応用
(3-(tert-Butyl)-5-(2-hydroxypropan-2-yl)phenyl)boronic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.
Biology: Employed in the development of boron-containing drugs and as a tool for studying enzyme inhibition.
Medicine: Investigated for its potential in drug design, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the production of advanced materials and polymers with unique properties.
作用機序
The mechanism of action of (3-(tert-Butyl)-5-(2-hydroxypropan-2-yl)phenyl)boronic acid involves its interaction with molecular targets such as enzymes or receptors. The boronic acid group can form reversible covalent bonds with active site residues, inhibiting enzyme activity. This interaction is often exploited in the design of enzyme inhibitors for therapeutic applications.
類似化合物との比較
Similar Compounds
Phenylboronic Acid: Lacks the tert-butyl and hydroxypropan-2-yl groups, making it less sterically hindered.
(3-(tert-Butyl)phenyl)boronic Acid: Similar structure but without the hydroxypropan-2-yl group.
(5-(2-Hydroxypropan-2-yl)phenyl)boronic Acid: Similar structure but without the tert-butyl group.
Uniqueness
(3-(tert-Butyl)-5-(2-hydroxypropan-2-yl)phenyl)boronic acid is unique due to the presence of both tert-butyl and hydroxypropan-2-yl groups, which provide steric hindrance and additional functionalization options. This makes it a valuable compound in organic synthesis and drug design, offering unique reactivity and binding properties compared to its analogs.
特性
分子式 |
C13H21BO3 |
|---|---|
分子量 |
236.12 g/mol |
IUPAC名 |
[3-tert-butyl-5-(2-hydroxypropan-2-yl)phenyl]boronic acid |
InChI |
InChI=1S/C13H21BO3/c1-12(2,3)9-6-10(13(4,5)15)8-11(7-9)14(16)17/h6-8,15-17H,1-5H3 |
InChIキー |
ZTFZSXRVDRFZIF-UHFFFAOYSA-N |
正規SMILES |
B(C1=CC(=CC(=C1)C(C)(C)O)C(C)(C)C)(O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


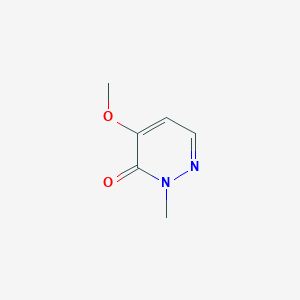
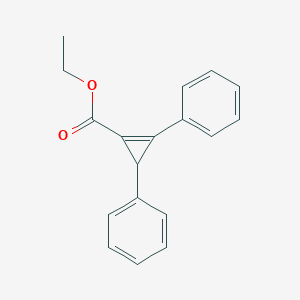
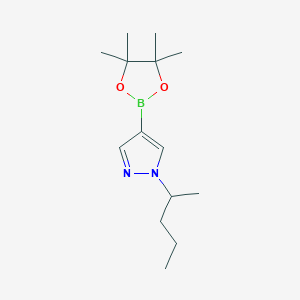

![1H-Indazole-3-carboxylic acid, 5-chloro-1-[(4-chlorophenyl)methyl]-](/img/structure/B13975227.png)
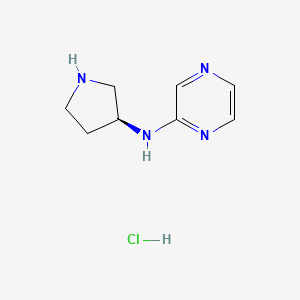


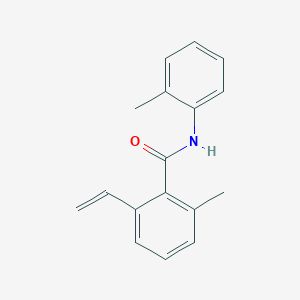

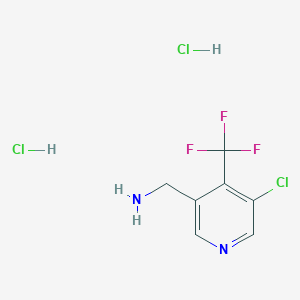

![N-[2-[2-[2-[2-[2-[5-[1-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethyl]-3,3-dimethylindol-2-ylidene]penta-1,3-dienyl]-3,3-dimethylindol-1-ium-1-yl]ethoxy]ethoxy]ethoxy]ethyl]-5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)pentanamide;chloride](/img/structure/B13975279.png)
